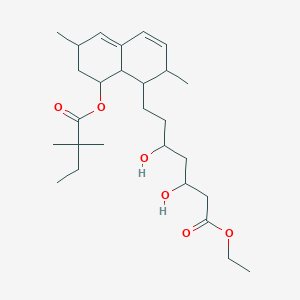

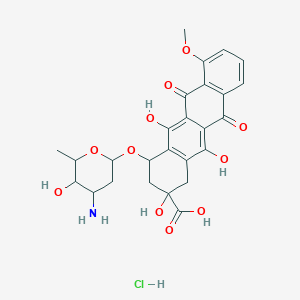

![molecular formula C14H18N4O8 B12318268 2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)

2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-d-dap(dnp)-oh, également connu sous le nom d'ester dinitrophénylique de l'acide N-α-(tert-butoxycarbonyl)-D-α,β-diaminopropionique, est un composé largement utilisé dans le domaine de la protéomique et de la synthèse peptidique. Il s'agit d'un dérivé de l'acide diaminopropionique, un acide aminé doté de deux groupes amino. Le composé est souvent utilisé comme élément constitutif dans la synthèse des peptides et des protéines en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Boc-d-dap(dnp)-oh implique généralement la protection des groupes amino de l'acide diaminopropionique. Le processus commence par la protection du groupe α-amino à l'aide d'un groupe tert-butoxycarbonyl (Boc). Cette étape est suivie de la protection du groupe β-amino par un groupe dinitrophényle (dnp). Les conditions de réaction font souvent appel à des solvants organiques tels que le dichlorométhane et à des réactifs comme la diisopropylcarbodiimide (DIC) et la N-hydroxysuccinimide (NHS) pour faciliter les réactions de couplage.

Méthodes de production industrielle

En milieu industriel, la production du Boc-d-dap(dnp)-oh est mise à l'échelle en utilisant des voies de synthèse similaires, mais avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de réacteurs à grande échelle pour gérer le volume accru de réactifs et de solvants. Des mesures de contrôle de la qualité, telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, sont utilisées pour surveiller la pureté et l'identité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le Boc-d-dap(dnp)-oh subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe dnp peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactions de déprotection : Les groupes protecteurs Boc et dnp peuvent être éliminés en milieu acide ou basique pour obtenir l'acide diaminopropionique libre.

Réactifs et conditions courantes

Réactions de substitution : Des réactifs tels que le méthylate de sodium ou le carbonate de potassium dans le méthanol sont couramment utilisés.

Réactions de déprotection : L'acide trifluoroacétique (TFA) dans le dichlorométhane est souvent utilisé pour éliminer le groupe Boc, tandis que l'hydrazine ou les thiols peuvent être utilisés pour éliminer le groupe dnp.

Principaux produits formés

Réactions de substitution : Les principaux produits sont des dérivés de l'acide diaminopropionique avec différents groupes fonctionnels remplaçant le groupe dnp.

Réactions de déprotection : Le principal produit est l'acide diaminopropionique libre.

Applications De Recherche Scientifique

Le Boc-d-dap(dnp)-oh a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de peptides et de protéines complexes.

Biologie : Il est utilisé dans l'étude des interactions protéine-protéine et des mécanismes enzymatiques.

Médecine : Il est utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Industrie : Il est utilisé dans la production de peptides synthétiques à des fins de recherche et commerciales.

Mécanisme d'action

Le mécanisme d'action du Boc-d-dap(dnp)-oh implique son rôle de dérivé d'acide aminé protégé dans la synthèse peptidique. Les groupes Boc et dnp protègent les groupes amino pendant le processus de synthèse, empêchant les réactions secondaires indésirables. Une fois que le peptide souhaité est synthétisé, les groupes protecteurs sont éliminés pour obtenir le peptide libre. Les cibles moléculaires et les voies impliquées dépendent du peptide ou de la protéine spécifique synthétisé.

Mécanisme D'action

The mechanism of action of Boc-d-dap(dnp)-oh involves its role as a protected amino acid derivative in peptide synthesis. The Boc and dnp groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the protecting groups are removed to yield the free peptide. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.

Comparaison Avec Des Composés Similaires

Le Boc-d-dap(dnp)-oh peut être comparé à d'autres composés similaires tels que :

Boc-d-dap-fmoc : Un autre dérivé protégé de l'acide diaminopropionique, où le groupe β-amino est protégé par un groupe fluorenylméthyloxycarbonyl (Fmoc).

Boc-d-dap-ome : Un dérivé où le groupe β-amino est protégé par un groupe méthoxycarbonyl (OMe).

Unicité

Le Boc-d-dap(dnp)-oh est unique en raison de la présence du groupe dnp, qui confère une réactivité et une stabilité spécifiques pendant la synthèse peptidique. Cela le rend particulièrement utile dans la synthèse de peptides qui nécessitent des étapes de déprotection sélectives.

Propriétés

IUPAC Name |

3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHQTCSLBRZQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)

![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)

![tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12318213.png)

![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)

![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)